Mono tfa salt

Cell Cycle Oncology High-Throughput Screening

Standard proteasome inhibitors like MG132 cause broad cyclin B stabilization, confounding Wee1-specific degradation studies. ML118 (Mono TFA salt) is a selective chemical probe that stabilizes Wee1 kinase without affecting cyclin B, enabling precise dissection of the ubiquitin-proteasome pathway. - **Mechanism**: Prevents Wee1 degradation → non-toxic G2/M arrest (HeLa cells). - **Differentiation**: 200-fold weaker than ML177 - ideal baseline for SAR optimization. - **Application**: Positive control for secondary assays; tool for DNA damage checkpoint research.

Molecular Formula C22H22F3N3O5
Molecular Weight 465.4 g/mol
Cat. No. B10768793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono tfa salt
Molecular FormulaC22H22F3N3O5
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H21N3O3.C2HF3O2/c1-14-9-10-21-18(12-14)22-19(24)8-5-11-26-17-13-20(25)23(2)16-7-4-3-6-15(16)17;3-2(4,5)1(6)7/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,21,22,24);(H,6,7)
InChIKeyJAOINXWEFKZYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono tfa salt (ML118) Procurement Overview


Mono tfa salt, synonymously identified as ML118 (PubChem CID: 44552613), is a small-molecule chemical probe characterized as a selective stabilizer of the Wee1 tyrosine kinase, thereby inhibiting mitotic entry [1]. It is supplied as a trifluoroacetate (TFA) salt, a common counterion form that enhances solubility and stability, with a molecular weight of 465.4 g/mol [1]. Its primary application lies in oncology and cell biology research as a tool compound to investigate cell cycle regulation, DNA damage checkpoints, and the ubiquitin-proteasome pathway [2].

Tool Compound
Wee1 degradation inhibitor probe
Pathway Context
Ubiquitin-proteasome and cell cycle checkpoint studies
Selectivity
Reported selectivity over cyclin B stabilization

Why Substituting Mono tfa salt (ML118) Fails


Substituting Mono tfa salt (ML118) with other TFA salt compounds or even with alternative Wee1 modulators (e.g., direct kinase inhibitors like AZD1775 or other degradation inhibitors like ML177 or MG132) is not scientifically valid. The TFA counterion itself is not the functional determinant; rather, it is the specific small-molecule structure of ML118 that dictates its unique and comparatively weak potency as a Wee1 stabilizer [1]. Crucially, its mechanism differs fundamentally from ATP-competitive Wee1 inhibitors, leading to distinct cellular phenotypes. Even within the class of Wee1 degradation inhibitors, ML118 exhibits a 200-fold lower potency compared to the optimized probe ML177 and, unlike the non-selective proteasome inhibitor MG132, ML118 demonstrates specificity by not stabilizing the anti-target cyclin B [1][2]. Therefore, using a generic or more potent compound will result in divergent and non-comparable experimental outcomes.

vs ML177 Higher stabilization potency probe exists; ML118 may not match strong Wee1 accumulation phenotypes. Reported potency context differs markedly.
vs MG132 Proteasome inhibitor MG132 non-selectively stabilizes both Wee1 and cyclin B. ML118 does not stabilize cyclin B in reported assays, limiting pathway interpretation crossover.
vs AZD1775 ATP-competitive AZD1775 blocks kinase activity directly. ML118 increases Wee1 protein via degradation inhibition, yielding distinct cell cycle arrest profiles.

Mono tfa salt (ML118) Quantitative Evidence


Wee1 Stabilization Potency vs. ML177

In a cell-based Wee1 degradation assay (AID 463080), Mono tfa salt (ML118) exhibits a stabilization EC50 of 7.87 µM, whereas the subsequently developed, more potent probe ML177 has an EC50 of 0.04 µM. A separate study confirms that ML177 is approximately 200 times more potent than ML118 [1][2]. This quantifies the relatively lower potency of ML118, making it a suitable tool for specific applications where strong stabilization is not desired, but it is not an interchangeable substitute for the more potent ML177.

Potency vs ML177
Head-to-head
ML118 EC50: 7.87 µM
ML177 EC50: 0.04 µM
~200-fold difference reported
Lower stabilization potency context; ML177 offers stronger Wee1 accumulation
HeLa cell-based assay (AID 463080)
Cell Cycle Oncology High-Throughput Screening

Selectivity vs. MG132

Mono tfa salt (ML118) demonstrates target selectivity by stabilizing Wee1 without affecting cyclin B levels. At a concentration of 229 nM, ML118 showed only 4.4% stabilization of cyclin B, an effect classified as inactive [1]. In contrast, the proteasome inhibitor MG132, a prior state-of-the-art probe, non-selectively stabilizes both Wee1 (EC50 = 4.5 µM) and cyclin B [1][2]. This demonstrates that ML118 is a more selective chemical probe for studying Wee1-specific degradation pathways.

Selectivity vs MG132
Head-to-head
ML118: cyclin B stabilization inactive (4.4% at 229 nM)
MG132: stabilizes both Wee1 and cyclin B
Supports Wee1-specific pathway studies; non-overlapping anti-target profile
Luciferase reporter assay in HeLa cells
Selectivity Proteasome Target Validation

Mechanism vs. ATP-Competitive Inhibitors

Mono tfa salt (ML118) functions as a stabilizer of Wee1 by preventing its degradation via the ubiquitin-proteasome pathway, thereby increasing cellular levels of the kinase [1]. This mechanism is distinct from ATP-competitive Wee1 inhibitors like AZD1775 (adavosertib), which directly block the kinase activity of Wee1 [2]. As a degradation inhibitor, ML118 provides a complementary tool to study Wee1 biology and can induce different cellular outcomes, such as a G2/M arrest without increasing the sub-G1 (apoptotic) population [1], a phenotype that may differ from that induced by kinase inhibitors.

Mechanism vs ATP-Comp.
Class-level
Degradation inhibition vs direct kinase inhibition
G2/M arrest without sub-G1 increase reported; distinct from kinase inhibitor phenotypes
Flow cytometry in HeLa cells; mechanism context-dependent
Mechanism of Action Kinase Inhibition Drug Discovery

Mono tfa salt (ML118) Application Scenarios


Wee1 Degradation Pathway Studies

Mono tfa salt (ML118) is optimally used in cell biology studies aimed at dissecting the ubiquitin-proteasome pathway responsible for Wee1 turnover. Its demonstrated selectivity over cyclin B stabilization [1] makes it superior to non-selective proteasome inhibitors like MG132 for isolating Wee1-specific effects. Researchers should select ML118 when the goal is to increase Wee1 protein levels without confounding the results with broad proteasome inhibition or off-target effects on other cell cycle proteins [2].

G2/M Arrest Without Kinase Inhibitors

ML118 provides a unique mechanism for inducing a G2/M cell cycle arrest by preventing Wee1 degradation, which is distinct from the mechanism of ATP-competitive Wee1 inhibitors like AZD1775. Experimental evidence shows that ML118 treatment increases the G2/M population in HeLa cells without increasing the sub-G1 (apoptotic) fraction, indicating a non-toxic arrest [1]. This makes ML118 a valuable tool for studies where a reversible, non-apoptotic cell cycle blockade is required to investigate DNA repair or checkpoint signaling [1].

Wee1 Modulator Hit Validation

Given its origin as a hit from a high-throughput screen of over 218,000 compounds [1], ML118 serves as a reliable positive control or benchmark compound in secondary assays designed to validate new Wee1 degradation inhibitors. Its moderate potency (EC50 = 7.87 µM) [2] and well-characterized selectivity profile provide a useful baseline for comparing the activity and specificity of novel chemical entities, aiding in the structure-activity relationship (SAR) studies and medicinal chemistry optimization efforts [2].

Application
Selection Property
Validation Focus
Wee1 degradation pathway studies
Selectivity over cyclin B stabilization
Wee1-specific ubiquitin-proteasome endpoints
G2/M arrest without kinase inhibition
Degradation inhibition mechanism (non-ATP competitive)
Cell cycle distribution (G2/M vs sub-G1)
Wee1 modulator hit validation
Moderate stabilization potency context
SAR and selectivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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